3-Fluoro-D-alanine methyl ester, hydrochloride
CAS No.:
Cat. No.: VC17981105
Molecular Formula: C4H9ClFNO2
Molecular Weight: 157.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H9ClFNO2 |
|---|---|
| Molecular Weight | 157.57 g/mol |
| IUPAC Name | methyl (2S)-2-amino-3-fluoropropanoate;hydrochloride |
| Standard InChI | InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m1./s1 |
| Standard InChI Key | ONWXGBSDBSSAKZ-AENDTGMFSA-N |
| Isomeric SMILES | COC(=O)[C@@H](CF)N.Cl |
| Canonical SMILES | COC(=O)C(CF)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a D-alanine backbone with a fluorine atom substituted at the β-carbon (C3) and a methyl ester group at the carboxyl terminus, forming a hydrochloride salt. The stereochemistry at the α-carbon (C2) is retained in the D-configuration, critical for its biological interactions .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₉ClFNO₂ | |
| Molecular Weight | 157.57 g/mol | |
| Melting Point | 164–166 °C | |
| Solubility | Soluble in polar solvents | |
| Optical Rotation | [α]₂₀ᴅ = +14.5° (c=3, MeOH) |
The fluorine atom introduces electronegativity, altering electronic distribution and enhancing metabolic stability compared to non-fluorinated analogs .
Synthesis and Production Methods
Asymmetric Synthesis via Acetaldimine Intermediate
A patented method involves reacting fluoroacetaldehyde with D-α-methylbenzylamine to form an acetaldimine intermediate. Subsequent treatment with hydrogen cyanide yields D-2-(D-α-methylbenzylamino)-3-fluoropropionitrile, which undergoes acidic hydrolysis to produce the hydrochloride salt . Key steps include:
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Condensation: Fluoroacetaldehyde + D-α-methylbenzylamine → Acetaldimine (0–25°C).
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Cyanidation: Acetaldimine + HCN → Propionitrile derivative (-10–25°C).
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Hydrolysis: Propionitrile + HCl/H₂O → N-protected 3-fluoro-D-alanine hydrochloride.
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Hydrogenolysis: Removal of the N-protecting group via Pd-catalyzed hydrogenation .
Alternative Routes
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Enzymatic Resolution: Racemic 3-fluoro-DL-alanine is resolved using acylase enzymes to isolate the D-enantiomer .
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Solid-Phase Synthesis: Utilized for peptide incorporation, leveraging the methyl ester’s stability under coupling conditions .
Biological Activities and Mechanisms
Antibacterial Properties
3-Fluoro-D-alanine derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria. The fluorine atom disrupts bacterial cell wall synthesis by inhibiting alanine racemase and D-alanyl-D-alanine ligase, enzymes critical for peptidoglycan cross-linking .
Enzyme Inhibition
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Alanine Racemase: Fluorine’s electronegativity mimics the transition state, binding irreversibly to the active site .
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Glutamate Synthase: Interferes with nitrogen metabolism in pathogens .
Metabolic Stability
The methyl ester group enhances bioavailability by resisting esterase cleavage, prolonging half-life in vivo .
Applications in Research and Industry
Pharmaceutical Development
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Antibacterial Agents: Serves as a lead compound for novel antibiotics targeting multidrug-resistant strains .
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Enzyme Probes: Used to study amino acid metabolism and enzyme mechanisms .
Peptide Chemistry
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Building Block: Incorporated into peptides to modulate conformation and stability .
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Radiolabeling: Fluorine-18 derivatives enable PET imaging of bacterial infections .
Agricultural Chemistry
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